
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a cyclopropyl group attached to a methanol moiety, with an azetidin-1-ylsulfonyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol typically involves multi-step organic reactions. One common approach is to start with cyclopropylmethanol as the core structure and introduce the azetidin-1-ylsulfonyl group through a series of substitution and addition reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The azetidin-1-ylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(Pyrrolidin-1-ylsulfonyl)cyclopropyl)methanol
- (1-(Morpholin-1-ylsulfonyl)cyclopropyl)methanol
- (1-(Piperidin-1-ylsulfonyl)cyclopropyl)methanol
Uniqueness
Compared to these similar compounds, (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
[1-(azetidin-1-ylsulfonyl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H13NO3S/c9-6-7(2-3-7)12(10,11)8-4-1-5-8/h9H,1-6H2 |
InChI Key |
JWFVXFIKLNQVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


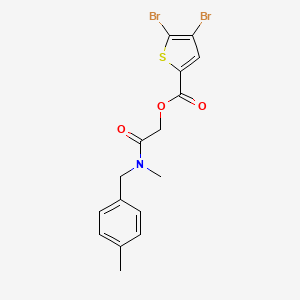
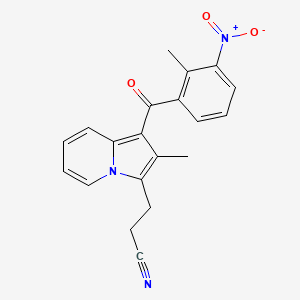
![Benzo[g]cinnoline](/img/structure/B12974435.png)
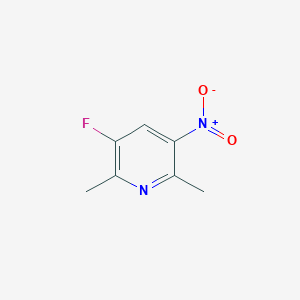
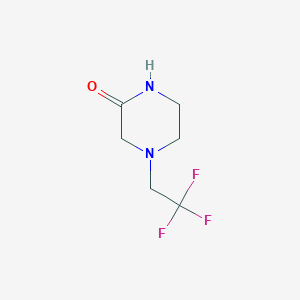
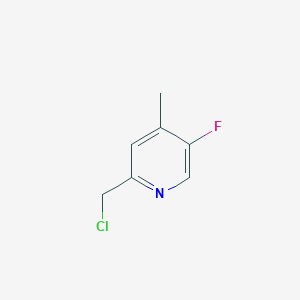
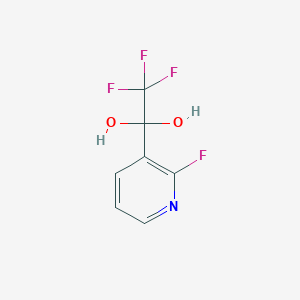
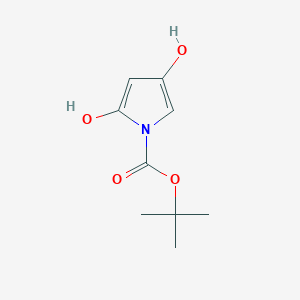
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
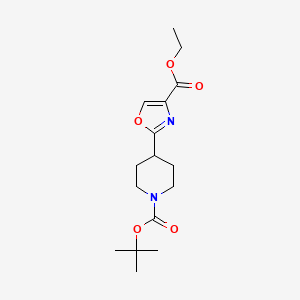


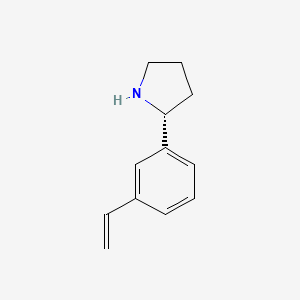
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
